![molecular formula C22H21N3O2 B2695733 3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one CAS No. 1326880-01-6](/img/structure/B2695733.png)
3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one” is a chemical compound with the molecular formula C22H21N3O2 . It has a molecular weight of 359.429.
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a quinolin-4(1H)-one core, substituted at the 1-position with a propyl group and at the 3-position with a 3,4-dimethylphenyl-1,2,4-oxadiazol-5-yl group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 358.40 . It is recommended to be stored long-term in a cool, dry place .Aplicaciones Científicas De Investigación
Antitubercular Activity
Research on modifications of isoniazid (INH) structure, including the use of N-substituted 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-amine derivatives, has shown significant in vitro anti-tubercular activity against various Mycobacterium species. Derivatives like 2-Isonicotinoyl-N-(4-octylphenyl) hydrazinecarboxamide have demonstrated efficacy comparable to INH, highlighting the potential of 1,3,4-oxadiazole derivatives in developing new leads for anti-tuberculosis compounds (Asif, 2014).
Nutritional Aspects and Cancer Research
The formation of heterocyclic amines (HAs) in cooked meats and their implications in human breast cancer have been extensively studied. Compounds like PhIP, derived from cooking beef, have been shown to cause mammary gland cancer in rats, suggesting the role of food-derived HAs as etiologic agents in human breast cancer. This highlights the importance of understanding the interaction between dietary factors and carcinogenesis (Snyderwine, 1994).
Therapeutic Worth of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole derivatives, due to their ability to effectively bind with various enzymes and receptors, exhibit a wide range of bioactivities. They have been found useful in treating different ailments, indicating their significant therapeutic value. Research in this area has become a focal point for scientists aiming to develop new medicinal agents (Verma et al., 2019).
Environmental Remediation
The application of redox mediators in conjunction with oxidoreductive enzymes has shown promise in the treatment of organic pollutants. This enzymatic approach enhances the degradation efficiency of recalcitrant compounds in wastewater, indicating the potential of 1,3,4-oxadiazole and related compounds in environmental remediation efforts (Husain & Husain, 2007).
Organic Light-Emitting Diodes (OLEDs)
The BODIPY-based materials, including those with 1,3,4-oxadiazole derivatives, have been explored for their application in OLED devices. These materials are emerging as 'metal-free' infrared emitters with potential in organic optoelectronics, demonstrating the versatility of 1,3,4-oxadiazole derivatives beyond pharmaceutical applications (Squeo & Pasini, 2020).
Propiedades
IUPAC Name |
3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-4-11-25-13-18(20(26)17-7-5-6-8-19(17)25)22-23-21(24-27-22)16-10-9-14(2)15(3)12-16/h5-10,12-13H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMZSPFIZMYMDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

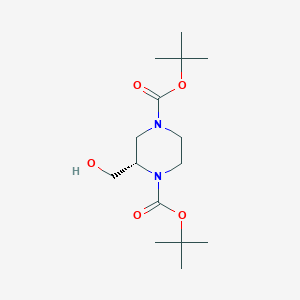

![3-[(Dimethylsulfamoylamino)methyl]benzoic acid](/img/structure/B2695653.png)
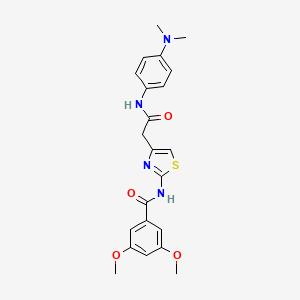

![Ethyl 2-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-yl]oxy}acetate](/img/structure/B2695657.png)
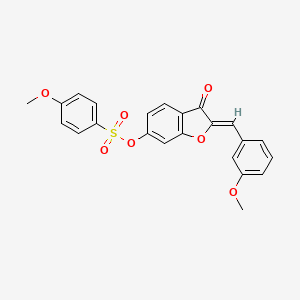
![8-[(diethylamino)methyl]-7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one](/img/structure/B2695659.png)
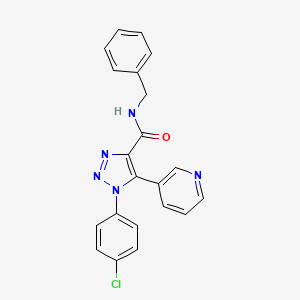
![4-[(Z)-3-(4-isopropylphenyl)-2-propenoyl]phenyl decanoate](/img/structure/B2695663.png)
![(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide](/img/structure/B2695666.png)
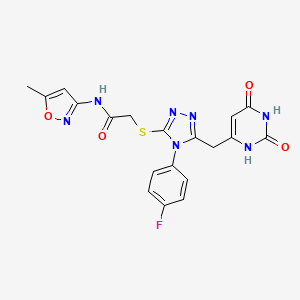
![1-(3-((2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)sulfonyl)phenyl)ethan-1-one](/img/structure/B2695668.png)
![3-(4-tert-butylbenzyl)-6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2695672.png)